molecular formula C17H15NO B12485630 4-[(Naphthalen-1-ylmethyl)amino]phenol

4-[(Naphthalen-1-ylmethyl)amino]phenol

Cat. No.: B12485630
M. Wt: 249.31 g/mol
InChI Key: HGAUOHWLZURBSZ-UHFFFAOYSA-N
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Description

4-[(Naphthalen-1-ylmethyl)amino]phenol is a chemical compound of interest in organic and medicinal chemistry research. It features a naphthalene ring system linked to a phenol group via a methyleneamino bridge, a structural motif found in compounds with diverse applications. Related chemical structures, such as Schiff bases derived from naphthaldehyde and aminophenol, are known to form stable crystalline solids with well-defined hydrogen bonding patterns and π-π stacking interactions in the solid state, making them subjects of crystallographic and materials science studies . Compounds containing naphthalene and phenol subunits are frequently explored as key intermediates in multicomponent reactions, like the synthesis of Betti bases, which are valuable building blocks for creating more complex molecules with potential biological activity . The structural features of this compound suggest potential research applications in areas such as the development of new synthetic methodologies, the investigation of molecular recognition through hydrogen bonding, and the exploration of its photophysical properties. Researchers value this compound for its utility as a versatile synthetic intermediate. Handle with appropriate safety precautions in a laboratory setting. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

4-(naphthalen-1-ylmethylamino)phenol

InChI

InChI=1S/C17H15NO/c19-16-10-8-15(9-11-16)18-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11,18-19H,12H2

InChI Key

HGAUOHWLZURBSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC3=CC=C(C=C3)O

Origin of Product

United States

Synthetic Methodologies for 4 Naphthalen 1 Ylmethyl Amino Phenol and Its Analogs

Condensation Reactions Involving 4-Aminophenol (B1666318) and Naphthaldehyde Derivatives

The most direct and widely employed method for synthesizing the core structure of 4-[(Naphthalen-1-ylmethyl)amino]phenol involves the condensation of 4-aminophenol with 1-naphthaldehyde. This process typically proceeds via a two-step, one-pot reaction. The initial step is the formation of a Schiff base (an imine) through the reaction of the primary amine of 4-aminophenol with the carbonyl group of the naphthaldehyde derivative. nih.gov This intermediate is then subjected to a reduction step to yield the final secondary amine product. This reductive amination is a cornerstone of amine synthesis. umich.edu

Reaction Conditions and Catalytic Systems

The initial condensation to form the imine is often carried out in a protic solvent, with absolute ethanol (B145695) being a common choice. nih.gov The reaction can be catalyzed by a small amount of acid, such as a few drops of glacial acetic acid, which serves to activate the aldehyde's carbonyl group towards nucleophilic attack by the amine. nih.gov This stage of the reaction is typically conducted at room temperature and can be completed in as little as 10 to 30 minutes. nih.gov

Optimization of Synthetic Pathways and Reaction Yields

Optimization of this synthetic pathway focuses on maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time. The pH of the reaction medium is also a critical factor; for instance, in the condensation of benzaldehyde (B42025) with 4-aminophenol, a neutral pH of 7 was found to be optimal for precipitate formation, whereas acidic (pH 4) or basic (pH 10) conditions were less effective. researchgate.net

For the reductive amination step, the choice of reducing agent and the control of temperature are crucial to prevent over-reduction or side reactions. The progress of the reaction is typically monitored using thin-layer chromatography (TLC) to determine the point of completion. nih.gov High yields, often exceeding 90%, have been reported for the selective N-alkylation of aminophenols with various aldehydes using the sodium borohydride (B1222165) reduction method. umich.edu

Table 1: Conditions for the Selective N-Alkylation of Aminophenols with Aldehydes

Aminophenol ReactantAldehyde ReactantReducing AgentSolventYield (%)Reference
4-AminophenolBenzaldehydeSodium BorohydrideMethanol98.3 umich.edu
4-AminophenolSalicylaldehydeSodium BorohydrideMethanol90.7 umich.edu
4-Aminophenolp-AnisaldehydeSodium BorohydrideMethanol94.5 umich.edu
4-Aminophenolp-ChlorobenzaldehydeSodium BorohydrideMethanol89.1 umich.edu
2-AminophenolBenzaldehydeSodium BorohydrideMethanol96.7 umich.edu

Alternative Synthetic Approaches for Functionalized Aminophenol and Naphthalene (B1677914) Scaffolds

Beyond the direct condensation-reduction pathway, alternative methods provide access to a wider range of functionalized analogs. These approaches may involve building the naphthalene or aminophenol scaffolds from different precursors or employing advanced synthetic strategies to introduce complexity.

Selective Functionalization Strategies of Phenolic and Amine Moieties

Aminophenols possess two reactive sites: the amino group and the phenolic hydroxyl group. Selective functionalization of one group in the presence of the other is a key strategy for creating diverse derivatives. researchgate.net

Selective N-Alkylation: As described in section 2.1, the reaction of an aminophenol with an aldehyde followed by reduction is a highly selective method for alkylating the amino group. umich.edu

Selective O-Alkylation: To achieve selective alkylation of the hydroxyl group, the amino group must first be protected. A common method involves reacting the aminophenol with benzaldehyde to form an imine (Schiff base), thus protecting the amine functionality. The resulting intermediate can then be treated with an alkyl halide in the presence of a base to alkylate the phenolic oxygen. The final step is the hydrolysis of the imine, typically with an acid, to deprotect the amino group and yield the O-alkylated aminophenol. umich.eduresearchgate.net

These selective strategies are crucial for synthesizing analogs where substitution is desired at a specific position, enabling the systematic exploration of structure-activity relationships.

Multicomponent Reaction Paradigms for Constructing Complex Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to complex molecules. bohrium.com The Betti reaction is a classic MCR that involves the condensation of an aldehyde, a primary or secondary amine, and a phenol (B47542) or naphthol to produce aminoalkyl phenols or naphthols. bohrium.comsemanticscholar.org

This paradigm is highly relevant for the synthesis of analogs of this compound. For example, a three-component reaction between 2-naphthol, an aromatic aldehyde, and an amine can be catalyzed by agents like Amberlite IRA-400 Cl resin to produce various 1-(α-aminoalkyl)-2-naphthols in high yields. bohrium.com This approach allows for the rapid generation of a library of compounds by varying each of the three components. The reactions are often performed under mild conditions and can be environmentally friendly, sometimes using water or ethanol as a solvent. bohrium.comresearchgate.net

Table 2: Examples of Betti-Type Multicomponent Reactions for Aminoalkyl Naphthol Synthesis

Phenol/NaphtholAldehydeAmineCatalystYield (%)Reference
2-NaphtholBenzaldehydePiperidineAmberlite IRA-400 Cl97 bohrium.com
2-Naphthol4-ChlorobenzaldehydePiperidineAmberlite IRA-400 Cl98 bohrium.com
2-Naphthol2-ThiophenecarboxaldehydeMorpholineAmberlite IRA-400 Cl96 bohrium.com
2-NaphtholBenzaldehyde2-AminopyridineNone (Solvent-free)- chemicalpapers.com
PhenolBenzaldehyde2-AminopyridineNone (Solvent-free)97 semanticscholar.org

Post-Synthetic Derivatization for Structural Diversification

Once the core scaffold of this compound is synthesized, it can serve as a versatile intermediate for further structural modifications. This post-synthetic derivatization allows for the fine-tuning of the molecule's properties.

The phenolic hydroxyl group is a prime site for derivatization. It can undergo:

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.

Esterification: Acylation with acid chlorides or anhydrides to produce corresponding esters.

The secondary amine also offers a handle for further reactions, such as acylation to form amides or further alkylation under specific conditions. Additionally, the aromatic rings of both the naphthalene and phenol moieties can potentially undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to manage regioselectivity and prevent unwanted side reactions on the activating amino and hydroxyl groups. The synthesis of various amide and ester functionalized naphthalene derivatives demonstrates the feasibility of such modifications on the naphthalene core. researchgate.netrsc.org

Chemical Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for further chemical modifications, most notably through O-alkylation and O-acylation reactions to form ethers and esters, respectively. These transformations can alter the molecule's physical, chemical, and biological properties.

Selective O-alkylation of the phenolic hydroxyl group in the presence of the secondary amine can be challenging due to the nucleophilicity of both functional groups. A common strategy to achieve selective O-alkylation involves the protection of the more nucleophilic amino group, followed by alkylation of the hydroxyl group and subsequent deprotection. researchgate.net For instance, the secondary amine can be protected as a benzaldehyde-derived imine. This protected intermediate can then be treated with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃), to effect O-alkylation. The protecting group is then removed by hydrolysis under acidic conditions to yield the O-alkylated product. researchgate.net

Alternatively, direct and selective O-arylation of unprotected aminophenols has been achieved using copper-catalyzed cross-coupling reactions. For 4-aminophenol, the use of a copper catalyst with a specific ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) can promote selective O-arylation with aryl halides. researchgate.net

The following table presents a general scheme for the selective O-alkylation of aminophenols.

Starting MaterialProtectionAlkylating AgentDeprotectionProductReference
4-AminophenolBenzaldehydeAlkyl HalideAcid Hydrolysis4-(Alkoxy)aniline researchgate.net

Modifications on the Secondary Amine Linkage and Naphthalene Ring

The secondary amine and the naphthalene ring of this compound offer additional opportunities for structural diversification.

Modifications on the Secondary Amine Linkage:

The secondary amine can undergo acylation reactions with acyl chlorides or anhydrides to form the corresponding amides. For example, treatment of this compound with acetic anhydride (B1165640) would yield N-acetyl-4-[(naphthalen-1-ylmethyl)amino]phenol. This transformation can be useful for altering the electronic properties of the nitrogen atom and for introducing further functional groups.

Modifications on the Naphthalene Ring:

The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the activating effect of the alkylamino-phenol substituent and the inherent reactivity of the naphthalene core. Electrophilic fluorination of N,N-dimethylnaphthalen-1-amine has been shown to produce a mixture of 2-fluoro and 4-fluoro derivatives, with the 2-fluoro isomer being predominant. chemspider.com Similar regioselectivity could be expected for electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, on the naphthalene ring of this compound, primarily targeting the positions ortho and para to the point of attachment on the same ring.

The synthesis of Schiff base precursors, such as (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, represents a modification of the linkage between the naphthalene and phenol moieties, resulting in an imine instead of a secondary amine. researchgate.net These Schiff bases are typically synthesized by the acid-catalyzed condensation of a naphthaldehyde derivative with an aminophenol. researchgate.net

The following table provides an overview of potential modifications on the secondary amine and naphthalene ring.

Reaction TypeReagentFunctional Group TargetedPotential ProductReference
AcylationAcetic AnhydrideSecondary AmineN-Acetyl-4-[(naphthalen-1-ylmethyl)amino]phenolGeneral Knowledge
Electrophilic FluorinationN-Fluorobenzenesulfonimide (NFSI)Naphthalene RingFluoro-substituted analog chemspider.com
Schiff Base Formation1-NaphthaldehydePrimary Amine (precursor)(E)-4-((Naphthalen-1-ylmethylene)amino)phenol chemspider.com

Spectroscopic and Structural Characterization of 4 Naphthalen 1 Ylmethyl Amino Phenol

Advanced Spectroscopic Techniques for Molecular Elucidation

The molecular structure of 4-[(Naphthalen-1-ylmethyl)amino]phenol, which possesses distinct electronic and steric features, can be thoroughly investigated using a suite of spectroscopic methods. These techniques provide complementary information on the electronic, vibrational, and nuclear environments within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon skeleton and proton environments of a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) and phenol (B47542) rings, the methylene (B1212753) protons, and the protons of the amine and hydroxyl groups. The aromatic region would be complex due to the coupling between adjacent protons. The seven protons of the naphthalen-1-yl group would appear as a series of multiplets, typically in the range of δ 7.4-8.2 ppm. The four protons of the p-substituted phenol ring would likely present as two distinct doublets, characteristic of an AA'BB' system. The benzylic protons of the methylene group (-CH₂-) would likely appear as a singlet or a doublet if coupled to the N-H proton, in the region of δ 4.0-5.0 ppm. The N-H and O-H protons would show broad singlets, with their chemical shifts being dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data by revealing the number of unique carbon environments. The spectrum would show signals for the ten carbon atoms of the naphthalene ring, the six carbons of the phenol ring, and the single methylene carbon. The chemical shifts of the aromatic carbons would be in the typical range of δ 110-160 ppm, with the carbon bearing the hydroxyl group (C-OH) and the carbon attached to the nitrogen (C-N) being shifted downfield. The methylene carbon signal would be expected in the aliphatic region, around δ 40-50 ppm.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
Naphthalenyl-H7.4 - 8.2Multiplets
Phenolic-H (ortho to OH)6.7 - 6.9Doublet
Phenolic-H (meta to OH)6.6 - 6.8Doublet
Methylene (-CH₂-)4.0 - 5.0Singlet/Doublet
Amine (-NH-)VariableBroad Singlet
Hydroxyl (-OH)VariableBroad Singlet
Carbon Environment Expected Chemical Shift (δ, ppm)
Naphthalenyl-C120 - 135
Phenolic C-OH150 - 160
Phenolic C-N140 - 150
Phenolic-C115 - 130
Methylene (-CH₂-)40 - 50

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-N, and aromatic C-H and C=C bonds.

The presence of the hydroxyl group would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The secondary amine N-H stretching vibration would likely appear as a moderate band in a similar region, potentially overlapping with the O-H band. The C-N stretching vibration of the aromatic amine would be observed in the 1250-1360 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would give rise to several sharp bands in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations would provide information about the substitution pattern of the aromatic rings. For instance, the p-disubstituted phenol ring would show a strong band between 810-840 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-HStretching3200 - 3600Broad, Strong
N-HStretching3300 - 3500Moderate
Aromatic C-HStretching3000 - 3100Moderate to Weak
Aliphatic C-HStretching2850 - 2960Moderate
Aromatic C=CStretching1400 - 1600Moderate to Strong
C-NStretching1250 - 1360Moderate
C-OStretching1180 - 1260Strong
Aromatic C-HOut-of-plane Bending690 - 900Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by the chromophores of the naphthalene and substituted phenol moieties.

Chromophore Electronic Transition Expected λₘₐₓ (nm)
Naphthaleneπ → π* (¹Bₐ)~220
Naphthaleneπ → π* (¹Lₐ)~275
Naphthaleneπ → π* (¹Lₐ)~312
Aminophenolπ → π*~280-300

Solid-State Structural Analysis

While spectroscopic methods provide invaluable information about the molecular structure, solid-state techniques are essential for understanding the three-dimensional arrangement of molecules in the crystalline state and the nature of intermolecular interactions that govern crystal packing.

Single Crystal X-ray Diffraction for Defining Molecular Geometry and Conformation

Single crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. researchgate.net This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Such data would allow for a detailed analysis of the molecular conformation, including the relative orientation of the naphthalene and phenol rings. It is anticipated that the molecule would adopt a non-planar conformation due to the flexible methylene linker. The crystal structure would also reveal the presence of intermolecular hydrogen bonds involving the hydroxyl and amine groups, which are expected to play a crucial role in the crystal packing. These hydrogen bonds could lead to the formation of one-, two-, or three-dimensional supramolecular architectures. nih.gov

Parameter Information Provided
Unit Cell DimensionsVolume and symmetry of the repeating unit in the crystal.
Space GroupThe symmetry operations that describe the crystal lattice.
Atomic CoordinatesThe precise position of each atom in the asymmetric unit.
Bond LengthsThe distances between bonded atoms.
Bond AnglesThe angles between adjacent bonds.
Torsion AnglesThe dihedral angles that define the molecular conformation.
Hydrogen BondingIdentification of hydrogen bond donors, acceptors, and geometries.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govwikipedia.orgresearchgate.netnih.gov This analysis is performed on the crystal structure data obtained from SC-XRD. The Hirshfeld surface is a three-dimensional surface that partitions the crystal space into regions where the electron density of a given molecule dominates.

Interaction Type Description Expected Contribution
H···HInteractions between hydrogen atoms on adjacent molecules.High
C···H/H···CInteractions between carbon and hydrogen atoms.Significant
O···H/H···OHydrogen bonding involving the hydroxyl and amine groups.Significant
N···H/H···NHydrogen bonding involving the amine group.Moderate
π···πStacking interactions between aromatic rings.Possible

Computational and Theoretical Chemistry of 4 Naphthalen 1 Ylmethyl Amino Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-[(Naphthalen-1-ylmethyl)amino]phenol. These calculations provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. nih.gov These calculations can reveal key bond lengths, bond angles, and dihedral angles. For instance, in similar Schiff base structures containing naphthalene (B1677914) and phenol (B47542) moieties, a twisted conformation is often observed, where the naphthalene and phenol rings are not in the same plane. researchgate.net In one related compound, the dihedral angle between the naphthalene ring system and the aminopentenone fragment was found to be 76.91(19)°. nih.gov

From the optimized geometry, various electronic descriptors can be calculated to predict the molecule's reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity. Other calculated descriptors often include ionization potential, electron affinity, electronegativity, and global hardness.

Table 1: Representative DFT-Calculated Electronic Descriptors

Parameter Description
HOMO Energy Energy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap Difference in energy between HOMO and LUMO, related to chemical reactivity and stability.
Ionization Potential The minimum energy required to remove an electron from the molecule.
Electron Affinity The energy released when an electron is added to the molecule.
Electronegativity A measure of the atom's ability to attract shared electrons to itself.

This table is representative of the types of data generated from DFT calculations.

While DFT is powerful, ab initio methods, such as Hartree-Fock (HF), and semi-empirical methods can also be utilized for conformational analysis. Ab initio methods are based on first principles without the use of experimental data, offering a high level of theory. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. These methods can be used to explore the potential energy surface of this compound, identifying different stable conformers and the energy barriers between them. This is particularly important for a flexible molecule with a rotatable bond connecting the naphthylmethyl group and the amino phenol.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques build upon quantum chemical calculations to predict how this compound might behave in a larger system, such as in the presence of a biological macromolecule.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or DNA. This method is instrumental in drug discovery and design. For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with various biological targets. The process involves placing the ligand in the binding site of the target and calculating the binding energy for different conformations. The results can identify key interactions, such as hydrogen bonds and π-π stacking, which are likely to occur between the naphthalene and phenol rings of the ligand and the amino acid residues of a protein. researchgate.net For instance, the phenol group could act as a hydrogen bond donor or acceptor, while the naphthalene moiety could engage in hydrophobic and π-stacking interactions. nih.govscilit.com

Table 2: Representative Molecular Docking Results

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Example Kinase -8.5 Tyr123, Leu45, Phe67 Hydrogen Bond, Hydrophobic
Example Receptor -7.9 Trp89, Ser101, Val110 π-π Stacking, Hydrogen Bond

This table is a hypothetical representation of potential molecular docking results.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By developing a QSAR model, the biological activity of new or untested compounds can be predicted. For a series of compounds related to this compound, a QSAR model could be developed by calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activities. This would allow for the prediction of the activity of this compound and guide the design of more potent analogues.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Electrophilic and Nucleophilic Sites

No published studies were found that detail the Molecular Electrostatic Potential (MEP) map or Fukui function analysis for this compound. Such analyses would be crucial for identifying the electrophilic and nucleophilic sites on the molecule, providing insight into its reactivity. This information remains uncharacterized in the available literature.

Theoretical Prediction of Spectroscopic Parameters and Non-Linear Optical (NLO) Properties

There is no available data from theoretical predictions of the spectroscopic parameters (such as IR, Raman, UV-Vis, and NMR spectra) for this compound. Furthermore, its Non-Linear Optical (NLO) properties, including polarizability and hyperpolarizability, have not been computationally investigated in any accessible research. While studies on other aminophenol derivatives have explored these properties imist.mathaiscience.infoepa.gov, the specific values for the title compound are unknown.

Investigation of Biological Activity and Molecular Mechanisms of 4 Naphthalen 1 Ylmethyl Amino Phenol Analogs in Preclinical Models

Enzyme Inhibition and Modulation Studies (In Vitro and In Vivo Preclinical Models)

The ability of small molecules to modulate the activity of enzymes is a fundamental mechanism of action for many therapeutic agents. Analogs of 4-[(Naphthalen-1-ylmethyl)amino]phenol have been evaluated against a range of enzymes implicated in various pathological conditions.

Inhibition of Key Metabolic Enzymes (e.g., α-Amylase, α-Glucosidase, Xanthine (B1682287) Oxidase, Cholinesterases, Dipeptidyl Peptidases)

Research into 4-aminophenol (B1666318) derivatives has revealed significant inhibitory potential against key metabolic enzymes, particularly those involved in carbohydrate metabolism.

A series of 4-aminophenol Schiff base derivatives were synthesized and evaluated for their antidiabetic properties by assessing their ability to inhibit α-amylase and α-glucosidase. mdpi.comacs.orgnih.govresearchgate.netelsevierpure.com These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition can help manage postprandial hyperglycemia. The synthesized compounds demonstrated significant, concentration-dependent inhibition of both α-amylase and α-glucosidase. mdpi.comacs.orgresearchgate.netelsevierpure.com For instance, one of the tested Schiff base derivatives of 4-aminophenol exhibited up to 93.2% inhibition of α-amylase and 73.7% inhibition of α-glucosidase. mdpi.comacs.orgresearchgate.netelsevierpure.com

Specifically, at a concentration of 500 ppm, the α-amylase inhibitory activity of various 4-aminophenol Schiff base derivatives was evaluated. Among the tested compounds, 4-((4-(dimethylamino)benzylidene)amino)phenol (S-2) showed comparatively better activity. mdpi.com In the case of α-glucosidase inhibition, 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1) displayed the highest percentage of inhibitory activity at the same concentration. mdpi.com

Regarding cholinesterases, key enzymes in the nervous system and targets for Alzheimer's disease therapy, studies on related naphthalene (B1677914) derivatives provide some insights. N-benzylpiperidine derivatives, which share a structural similarity with the N-benzyl moiety of the target compound, have been shown to be inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, a series of N-benzylpiperidine derivatives combined with a phthalimide (B116566) or indole (B1671886) moiety demonstrated micromolar activities against cholinesterases. nih.gov This suggests that the naphthalene-methyl group in this compound could potentially contribute to cholinesterase inhibition.

Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of 4-Aminophenol Schiff Base Analogs

Compound ID Analog Structure α-Amylase Inhibition (%) at 500 ppm α-Glucosidase Inhibition (%) at 500 ppm Reference
S-1 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol Moderate High (76.67%) mdpi.com
S-2 4-((4-(dimethylamino)benzylidene)amino)phenol High Moderate mdpi.com
S-3 4-((3-nitrobenzylidene)amino)phenol Moderate Moderate mdpi.com
S-4 4-((thiophen-2-ylmethylene)amino)phenol Moderate Moderate mdpi.com
S-5 4-(((E)-3-phenylallylidene)amino)phenol Moderate Moderate mdpi.com

Note: "High," "Moderate," and "Low" are qualitative descriptors based on the reported data. Specific percentage inhibition values are provided where available.

Histone Deacetylase (HDAC) Inhibition and Associated Mechanistic Pathways

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors are being actively investigated as anticancer agents. nih.gov The development of multi-target ligands that can interact with both HDACs and DNA is a promising therapeutic strategy. acs.org

Compounds incorporating a naphthalene scaffold have been explored as potential HDAC inhibitors. acs.orgekb.egrsc.org For instance, novel polyamine-naphthalene diimide conjugates have been developed that merge HDAC inhibition with DNA recognition capabilities. acs.org These hybrid compounds have demonstrated the ability to inhibit HDACs and bind to DNA, leading to the reprogramming of cancer cell phenotypes toward a less aggressive state. acs.org This is often achieved through the relaxation of chromatin structure, which exposes tumor suppressor genes that were previously silenced. acs.org While direct evidence for this compound as an HDAC inhibitor is not available, its naphthalene moiety suggests that it could potentially fit into the binding site of HDACs, a feature that allows for the accommodation of diverse chemical structures. acs.org

Mechanistic Insights into Enzyme-Ligand Interactions via Kinetic and Binding Studies

Understanding the kinetics of enzyme inhibition provides valuable insights into the mechanism of action of a compound. Kinetic analyses of related compounds can offer clues about how this compound analogs might interact with their enzymatic targets.

For instance, kinetic studies of other enzyme inhibitors have often employed Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive, non-competitive, or mixed). nih.gov A study on N-benzylpiperidine derivatives as cholinesterase inhibitors revealed a mixed-type inhibition, indicating that the inhibitors could bind to both the free enzyme and the enzyme-substrate complex. nih.gov Such analyses are crucial for understanding the binding dynamics.

In the context of α-amylase and α-glucosidase inhibition by 4-aminophenol derivatives, while specific kinetic constants have not been detailed in the available literature, the concentration-dependent inhibition suggests a direct interaction with the enzymes. mdpi.comacs.orgresearchgate.netelsevierpure.com Further kinetic studies would be necessary to elucidate the precise mechanism of inhibition, such as determining the inhibition constants (Ki) and the type of inhibition. The general principles of enzyme kinetics analysis can be applied to such investigations. nih.govmdpi.comembrapa.brresearchgate.netsemanticscholar.org

DNA Interaction Studies

The interaction of small molecules with DNA can lead to various cellular effects, including anticancer activity. The planar aromatic structure of the naphthalene group in this compound suggests a potential for DNA interaction.

Characterization of DNA Binding Modes and Affinities

Studies on 4-aminophenol Schiff base derivatives have demonstrated their ability to interact with DNA. mdpi.comnih.gov The primary mode of interaction for many planar aromatic molecules with DNA is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This type of interaction is often characterized by a significant interaction between the aromatic chromophore of the compound and the DNA base pairs. mdpi.com

While specific binding affinities (e.g., binding constants) for this compound are not available, studies on related naphthalene diimides have shown that the nature of the substituents plays a significant role in both the preferred binding mode and the relative binding affinity. nih.gov These studies have reported binding constants in the range of 10^6 M^-1, indicating a strong interaction with DNA. nih.gov It is plausible that this compound and its analogs also exhibit significant DNA binding affinity.

Spectroscopic Changes Evidencing DNA Complexation

Spectroscopic methods are powerful tools for studying the interaction of small molecules with DNA. Changes in the absorption spectrum of a compound upon addition of DNA can provide evidence of complex formation.

In studies of 4-aminophenol Schiff base derivatives, the interaction with DNA was monitored by UV-Vis spectroscopy. mdpi.comnih.gov Upon titration with increasing concentrations of DNA, most of the tested compounds exhibited hyperchromism, which is an increase in absorbance intensity. mdpi.com Hyperchromism is often associated with the breakdown of the DNA secondary structure upon interaction with a small molecule. mdpi.com

Furthermore, some of the 4-aminophenol derivatives also showed a bathochromic shift (a shift to a longer wavelength), also known as a red shift, in their absorption spectra upon forming a complex with DNA. mdpi.comacs.orgnih.govresearchgate.netelsevierpure.com In some cases, hypochromism (a decrease in absorbance) was observed, which can be indicative of an intercalation mode of binding due to the strong interaction between the aromatic chromophore and the DNA base pairs. mdpi.com These spectroscopic changes provide clear evidence that 4-aminophenol derivatives can form complexes with DNA. mdpi.comnih.gov

Table 2: Spectroscopic Changes of 4-Aminophenol Schiff Base Analogs upon DNA Interaction

Compound ID Analog Structure Spectroscopic Change Inferred Interaction Reference
S-1 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol Hyperchromism DNA Complexation mdpi.com
S-2 4-((4-(dimethylamino)benzylidene)amino)phenol Hyperchromism, Bathochromic Shift DNA Complexation mdpi.com
S-3 4-((3-nitrobenzylidene)amino)phenol Hyperchromism, Bathochromic Shift DNA Complexation mdpi.com
S-4 4-((thiophen-2-ylmethylene)amino)phenol Hypochromism, Bathochromic Shift Intercalation mdpi.com

Table 3: List of Compound Names Mentioned in the Article

Compound Name
This compound
4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol
4-((4-(dimethylamino)benzylidene)amino)phenol
4-((3-nitrobenzylidene)amino)phenol
4-((thiophen-2-ylmethylene)amino)phenol
4-(((E)-3-phenylallylidene)amino)phenol

Modulation of Specific Molecular Targets (Preclinical Models)

The therapeutic potential of any compound is intrinsically linked to its ability to interact with specific biological molecules. For the analogs of this compound, preliminary research and data from structurally related compounds suggest potential interactions with key proteins involved in neurotransmission and cell division.

Ligand-Receptor Binding Affinities and Selectivity Profiles (e.g., SERT, RET Tyrosine Kinase)

Direct evidence for the binding of this compound analogs to the serotonin (B10506) transporter (SERT) or the RET tyrosine kinase is not extensively documented in publicly available research. However, the structural motifs present in these analogs, namely the naphthalene and aminophenol groups, are found in various compounds known to interact with biogenic amine transporters and kinases.

The exploration of structurally related compounds can provide insights. For instance, studies on other naphthalene derivatives have been conducted to assess their binding to various receptors. While not directly implicating this compound, this suggests that the naphthalene moiety can be a key pharmacophoric element for receptor interaction. The aminophenol portion, on the other hand, is a common feature in molecules targeting phenolic hydroxyl groups, which can form crucial hydrogen bonds within receptor binding pockets.

Further targeted screening and binding assays are necessary to definitively characterize the affinity and selectivity profile of this compound analogs for SERT and RET tyrosine kinase.

Interaction with Cellular Machinery (e.g., Mitotic Kinesin Eg5)

The mitotic kinesin Eg5 is a critical motor protein for the formation of the bipolar spindle during cell division, making it an attractive target for anticancer drug development. nih.gov Inhibition of Eg5 leads to mitotic arrest and subsequent cell death in proliferating cancer cells. researchgate.net Several classes of small molecule inhibitors targeting an allosteric pocket on the Eg5 motor domain have been identified. nih.govresearchgate.net

While there is no direct evidence of this compound analogs inhibiting Eg5, the general structural characteristics of some Eg5 inhibitors share some features with the scaffold . For example, many Eg5 inhibitors possess aromatic rings that engage in hydrophobic interactions within the binding pocket. The naphthalene group of the this compound scaffold could potentially fit into such pockets.

A study on the photocontrol of mitotic kinesin Eg5 utilized molecules with a 4-phenylazomaleinanil (B96245) core to modulate Eg5 activity. nih.gov This highlights that molecules with aromatic and amino functionalities can indeed interact with this motor protein. However, without specific preclinical data for this compound analogs, their interaction with Eg5 remains speculative.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound analogs, while direct and comprehensive SAR studies are scarce, valuable insights can be gleaned from research on structurally similar compounds.

Identification of Pharmacophoric Requirements for Potency and Selectivity

A study on a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogs as inhibitors of equilibrative nucleoside transporters (ENTs) offers relevant SAR insights. polyu.edu.hk Although the core is different, this series contains a naphthalen-methyl-amino substructure. The study revealed that:

The Naphthalene Moiety is Crucial: Replacement of the naphthalene ring with a benzene (B151609) ring led to a loss of inhibitory activity against both ENT1 and ENT2, highlighting the importance of the larger aromatic system for binding. polyu.edu.hk

Substitution on the Naphthalene Ring: The position of substitution on the naphthalene ring can influence activity and selectivity.

The following table summarizes the inhibitory activity of some FPMINT analogs, demonstrating the impact of structural modifications. polyu.edu.hk

CompoundModificationENT1 IC50 (µM)ENT2 IC50 (µM)
FPMINT Naphthalen-2-yl12.682.95
Analog 1 BenzeneInactiveInactive
Analog 2 m-chlorobenzeneActiveInactive
Analog 3c p-ethylbenzene2.380.57

This data underscores the critical role of the naphthalene moiety and suggests that modifications to this part of the this compound scaffold would likely have a significant impact on biological activity.

Impact of Structural Modifications on Molecular Target Engagement and Mechanistic Outcomes

Building on the SAR principles, any modification to the this compound scaffold would be expected to alter its interaction with molecular targets. For instance:

Modification of the Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor. Esterification or etherification would change its electronic and steric properties, potentially altering binding affinity and selectivity for a given target.

Alterations to the Naphthalene Ring: As seen in the FPMINT analogs, substitutions on the naphthalene ring can fine-tune potency and selectivity. polyu.edu.hk

Modification of the Amine Linker: The nature of the amine linker is also critical. Changing it from a secondary amine to a tertiary amine or incorporating it into a cyclic system would significantly alter the molecule's conformation and basicity, thereby affecting its interaction with target proteins.

Advanced Topics and Future Research Directions for 4 Naphthalen 1 Ylmethyl Amino Phenol

Innovations in Green Chemistry Approaches for Synthesis

The traditional synthesis of N-alkylated aminophenols often involves multi-step processes that may utilize hazardous solvents and reagents. Future research into the synthesis of 4-[(Naphthalen-1-ylmethyl)amino]phenol would benefit immensely from the adoption of green chemistry principles to enhance sustainability, reduce waste, and improve efficiency.

One promising avenue is the use of one-pot multicomponent reactions (MCRs). MCRs are highly efficient processes where multiple reactants combine in a single step to form a complex product, thereby reducing the need for intermediate purification steps, minimizing solvent usage, and saving time and energy. orientjchem.org For instance, a Betti-type reaction, which involves an aldehyde, a primary aromatic amine, and a phenol (B47542), could be adapted for this purpose. orientjchem.org

Another key innovation is the use of eco-friendly catalysts and reaction media. Biodegradable, inexpensive Lewis acid catalysts like tannic acid have been successfully used for the solvent-less synthesis of aminoalkyl naphthols. orientjchem.org Microwave-assisted organic synthesis (MAOS) represents another powerful green tool. Microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods. nih.gov The synthesis of various N-heterocyclic compounds has been achieved with high efficiency using microwave assistance, suggesting its applicability for the N-alkylation step in forming the target compound. nih.govrsc.org

Future synthetic strategies could focus on a direct, catalyzed reaction between 1-(chloromethyl)naphthalene (B51744) and 4-aminophenol (B1666318) under solvent-free or aqueous conditions, potentially accelerated by microwave irradiation. This approach would align with the core tenets of green chemistry by improving atom economy and reducing the environmental footprint of the synthesis.

Green Chemistry ApproachPotential Advantage for Synthesizing this compoundRelevant Research Finding
One-Pot Multicomponent Reactions (MCRs)Reduces steps, solvent waste, and increases overall efficiency.MCRs, such as the Betti reaction, are effective for producing aminoarylphenols. orientjchem.org
Microwave-Assisted SynthesisSignificantly reduces reaction times and can improve product yields.Successfully used for synthesizing N-heterocycles and pyrimidine (B1678525) derivatives. nih.govrsc.org
Biodegradable CatalystsUses non-toxic, renewable catalysts like tannic acid, reducing environmental impact.Tannic acid has been shown to be an effective catalyst in the synthesis of aminoalkyl naphthols. orientjchem.org
Solvent-less or Aqueous ReactionsEliminates the use of volatile and often toxic organic solvents.Dry media reactions are noted for their economic and environmental benefits. orientjchem.org

Application of Machine Learning and Artificial Intelligence in Rational Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.gov These computational tools can be powerfully applied to the rational design of derivatives of this compound to explore its therapeutic potential.

For instance, a quantitative structure-activity relationship (QSAR) model could be developed to identify the key physicochemical properties of the this compound scaffold that are crucial for a desired biological effect. nih.gov Advanced models like TopoFormer, which translates 3D molecular shapes into a format that AI can process, could predict how modifications to the compound would affect its binding to a protein target. msu.edu This in silico approach allows researchers to prioritize the synthesis of a smaller, more focused set of compounds, saving significant time and resources. plos.orgacs.org

AI/ML ApplicationObjective in Designing DerivativesExample of AI/ML Tool or Technique
Virtual ScreeningIdentify novel compounds with high predicted efficacy from large virtual libraries.Deep learning models like CODE-AE or AtomNet can screen for potential hits. technologynetworks.comchapman.edu
QSAR ModelingPredict biological activity based on chemical structure and physicochemical properties.SVMs and Random Forest classifiers are used to build predictive QSAR models. nih.govspringer.com
Toxicity PredictionFilter out compounds with a high probability of adverse effects early in the process.AI algorithms can be trained to recognize toxicophores and predict toxicity profiles. nih.gov
Lead OptimizationSuggest structural modifications to enhance potency, selectivity, and drug-like properties.Multi-stage pipelines can combine docking with QSAR for iterative optimization. acs.org

Exploration of Novel Molecular Targets and Unconventional Biological Pathways

The aminophenol scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a range of biological pathways. Future research should aim to explore unconventional targets for this compound and its derivatives, moving beyond traditional enzyme inhibition.

One such pathway is ferroptosis , a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recently, ortho-aminophenol derivatives have been discovered as potent inhibitors of ferroptosis, showing protective effects in models of kidney injury and hepatotoxicity. nih.govacs.org Given its aminophenol core, this compound could be investigated as a potential ferroptosis inhibitor, which would be a novel therapeutic strategy for a variety of diseases. nih.gov

Another area of intense interest is the targeting of protein-protein interactions (PPIs) . researchgate.net Small molecules that can modulate or block these interactions are highly sought after as therapeutics, particularly in oncology. For example, aminophenol derivatives have been evaluated as molecular glues to block the PD-1/PD-L1 interaction, a critical immune checkpoint in cancer. researchgate.net The unique three-dimensional structure of this compound, with its bulky naphthalene (B1677914) group, may be well-suited to fit into the complex interfaces involved in PPIs.

Furthermore, the general class of protein kinases remains a crucial target set in drug discovery, particularly for cancer and inflammatory diseases. acs.orgnih.gov The dysregulation of kinase activity is implicated in numerous pathologies. acs.org The structural features of this compound make it a candidate for screening against a broad panel of kinases to identify potential inhibitory activity.

Strategies for Preclinical Lead Optimization Focusing on Specificity and Potency

Once a lead compound like this compound demonstrates initial biological activity, a rigorous lead optimization process is required to enhance its potency, selectivity, and drug-like properties. wuxiapptec.com This multidisciplinary effort aims to refine the molecule into a viable preclinical candidate.

A key strategy is to establish a clear Structure-Activity Relationship (SAR) . This involves systematically synthesizing and testing analogues to understand how specific structural changes affect the compound's interaction with its target. For example, modifying the position of the methylene (B1212753) bridge on the naphthalene ring or adding substituents to the phenol ring could dramatically alter potency and specificity. researchgate.net

Improving pharmacokinetic properties (DMPK - Drug Metabolism and Pharmacokinetics) is another critical goal. wuxiapptec.com Optimization aims to enhance metabolic stability, permeability, and solubility while minimizing off-target effects. wuxiapptec.com If the initial compound is a kinase inhibitor, for example, optimization would focus on increasing its selectivity for the target kinase over closely related kinases to reduce potential side effects. acs.orgresearchgate.net

Modern lead optimization pipelines often employ an iterative, multi-stage approach that combines computational modeling with experimental validation. acs.org In silico tools can predict metabolic liabilities or potential off-target interactions, guiding the design of new analogues. These are then synthesized and evaluated in a suite of in vitro assays (e.g., enzyme inhibition, cell-based assays) to confirm the predictions and further refine the SAR. acs.orgwuxiapptec.com This cycle of design, synthesis, and testing is repeated to incrementally build potency and selectivity, ultimately leading to a highly optimized preclinical candidate.

Q & A

Q. Q1. What are the standard protocols for synthesizing 4-[(Naphthalen-1-ylmethyl)amino]phenol and its metal complexes?

The compound is typically synthesized via condensation of 3-mercapto-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine with a phenolic aldehyde under reflux in ethanol. Metal complexes (e.g., Ag(I), Ni(II), Pd(II)) are formed by reacting the ligand with metal salts in a 1:1 molar ratio, often using sonication to achieve nanoparticle formulations . Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm ligand-metal binding, UV-Vis spectroscopy for electronic transitions, and flame atomic absorption for metal content quantification. Nanoparticles are further analyzed via atomic force microscopy (AFM), scanning electron microscopy (SEM), and X-ray diffraction (XRD) for structural and morphological properties .

Advanced Mechanistic Studies

Q. Q2. How do this compound derivatives induce anti-proliferative effects in cancer cells?

Mechanistic studies using MCF-7 breast cancer cells reveal that these derivatives trigger cell cycle arrest (e.g., G2/M phase) and apoptosis via mitochondrial pathways. Techniques like acridine orange/ethidium bromide (AO/EB) staining confirm apoptotic morphology, while flow cytometry quantifies cell cycle disruption. The compounds exhibit tubulin-binding activity, similar to established inhibitors, disrupting microtubule dynamics and leading to mitotic arrest . Comparative studies with structure-activity relationship (SAR) models suggest that electron-donating groups on the naphthalene ring enhance bioactivity by improving ligand-receptor interactions .

Computational and Structural Analysis

Q. Q3. What computational approaches are used to predict the reactivity of this compound complexes?

Density functional theory (DFT) calculations optimize molecular geometries and predict electronic properties (e.g., HOMO-LUMO gaps, charge distribution). These models correlate with experimental UV-Vis and FTIR data to validate ligand-metal coordination sites . Molecular docking simulations further explore interactions with biological targets, such as tubulin or DNA, providing insights into binding affinities and mechanistic pathways .

Toxicity and Safety Profiling

Q. Q4. What toxicological considerations are critical when handling this compound in laboratory settings?

While direct toxicity data for this compound is limited, related naphthalene derivatives exhibit hepatic and renal toxicity in mammalian models via metabolic activation to reactive epoxides . Researchers should adopt OSHA-recommended exposure controls (e.g., fume hoods, PPE) and conduct Ames tests or micronucleus assays to assess genotoxicity. Environmental persistence studies are recommended to evaluate biodegradation pathways and ecotoxicological risks .

Nanoparticle Formulation and Applications

Q. Q5. How can nanoparticle formulations of this compound enhance therapeutic efficacy?

Sonication-based synthesis produces nanoparticles (20–50 nm) with improved solubility and bioavailability. Encapsulation in biodegradable polymers (e.g., PLGA) or functionalization with targeting ligands (e.g., folate) enhances tumor-specific delivery. In vitro assays (MTT, apoptosis staining) demonstrate dose-dependent cytotoxicity at IC50 values ≤50 µM, while in vivo models (e.g., xenograft mice) show reduced tumor volume with minimal systemic toxicity .

Derivative Development and SAR

Q. Q6. What structural modifications optimize the bioactivity of this compound derivatives?

SAR studies highlight that:

  • Electron-withdrawing groups (e.g., -NO2) on the phenol ring reduce activity by destabilizing ligand-metal complexes.
  • Bulkier substituents on the naphthalene moiety improve tubulin-binding affinity via hydrophobic interactions.
  • Chelating metal ions like Pd(II) enhance pro-apoptotic effects compared to Ag(I) or Ni(II) .
    Synthetic strategies include introducing amino acid conjugates to improve water solubility or incorporating fluorophores for cellular tracking .

Analytical Method Development

Q. Q7. What advanced analytical techniques are used to resolve structural ambiguities in Schiff base derivatives?

High-resolution mass spectrometry (HR-MS) and single-crystal X-ray diffraction provide definitive structural confirmation. For dynamic processes (e.g., keto-enol tautomerism), time-resolved fluorescence spectroscopy and nuclear magnetic resonance (NMR) relaxation studies quantify equilibrium shifts under varying solvent polarities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.